![molecular formula C15H19BrN2O3S B5154279 N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as BRP-7 and is a potent inhibitor of the TRPV1 ion channel. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The mechanism of action of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the TRPV1 ion channel. This ion channel is involved in pain sensation and inflammation. By inhibiting this ion channel, the compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide have been extensively studied. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its potent inhibition of the TRPV1 ion channel, which makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide. These include:
1. Further research to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential therapeutic applications of this compound in other medical conditions, such as cancer and neurodegenerative diseases.
4. Study of the mechanism of action of this compound in more detail to identify potential targets for drug development.
5. Investigation of the potential side effects and toxicity of this compound in more detail to determine its safety for clinical use.
Conclusion:
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the TRPV1 ion channel and has potential therapeutic applications in various medical conditions. Further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials, and to develop new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide involves several steps. The first step involves the reaction of piperidine with allyl bromide to form N-allylpiperidine. This is followed by the reaction of N-allylpiperidine with 4-bromobenzenesulfonyl chloride to form N-allyl-1-[(4-bromophenyl)sulfonyl]piperidine. Finally, N-allyl-1-[(4-bromophenyl)sulfonyl]piperidine is reacted with ethyl chloroformate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes it a potential candidate for the treatment of chronic pain, neuropathic pain, and inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h2-6,12H,1,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOAZBJMPHJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.